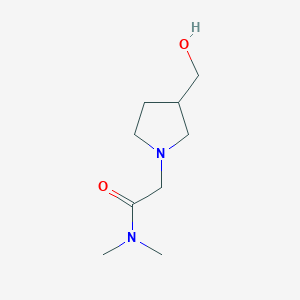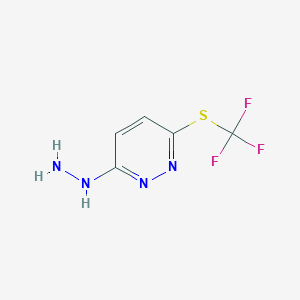
(6-Trifluoromethylsulfanylpyridazin-3-yl)-hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Trifluoromethylsulfanylpyridazin-3-yl)-hydrazine is a chemical compound characterized by the presence of a trifluoromethylsulfanyl group attached to a pyridazine ring, which is further bonded to a hydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Trifluoromethylsulfanylpyridazin-3-yl)-hydrazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions.
Introduction of the Trifluoromethylsulfanyl Group: The trifluoromethylsulfanyl group can be introduced via nucleophilic substitution reactions using trifluoromethylsulfanyl halides or through direct fluorination methods.
Attachment of the Hydrazine Moiety: The final step involves the reaction of the intermediate compound with hydrazine or hydrazine derivatives under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
(6-Trifluoromethylsulfanylpyridazin-3-yl)-hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form azo compounds or nitrogen oxides.
Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The trifluoromethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Catalysts such as palladium on carbon or platinum oxide are used for hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds, nitrogen oxides.
Reduction: Reduced pyridazine derivatives.
Substitution: Substituted pyridazine derivatives with various functional groups.
科学研究应用
(6-Trifluoromethylsulfanylpyridazin-3-yl)-hydrazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
作用机制
The mechanism of action of (6-Trifluoromethylsulfanylpyridazin-3-yl)-hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridazine ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
相似化合物的比较
Similar Compounds
(6-Trifluoromethylsulfanylpyridazin-3-yl)-amine: Similar structure but with an amine group instead of a hydrazine moiety.
(6-Trifluoromethylsulfanylpyridazin-3-yl)-thiol: Similar structure but with a thiol group instead of a hydrazine moiety.
(6-Trifluoromethylsulfanylpyridazin-3-yl)-methanol: Similar structure but with a hydroxyl group instead of a hydrazine moiety.
Uniqueness
(6-Trifluoromethylsulfanylpyridazin-3-yl)-hydrazine is unique due to the presence of both the trifluoromethylsulfanyl group and the hydrazine moiety, which confer distinct chemical and biological properties. The trifluoromethylsulfanyl group enhances lipophilicity and metabolic stability, while the hydrazine moiety provides reactive sites for covalent interactions with biological targets. This combination makes the compound a versatile scaffold for the development of new drugs and materials.
属性
分子式 |
C5H5F3N4S |
|---|---|
分子量 |
210.18 g/mol |
IUPAC 名称 |
[6-(trifluoromethylsulfanyl)pyridazin-3-yl]hydrazine |
InChI |
InChI=1S/C5H5F3N4S/c6-5(7,8)13-4-2-1-3(10-9)11-12-4/h1-2H,9H2,(H,10,11) |
InChI 键 |
OEKIKLMCZNQFLU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NN=C1NN)SC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



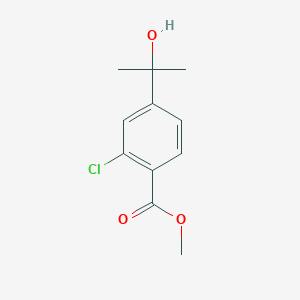


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15051721.png)

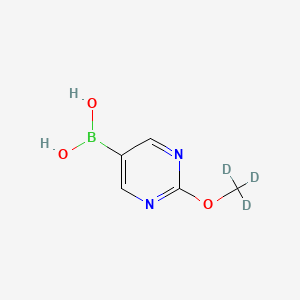
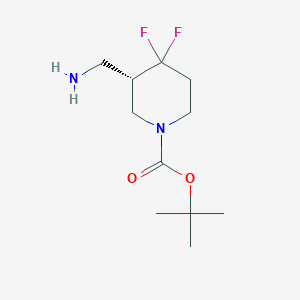
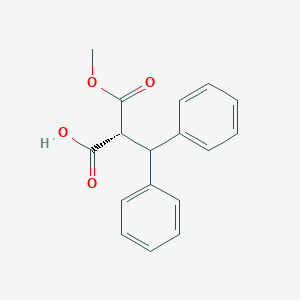
![3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051748.png)
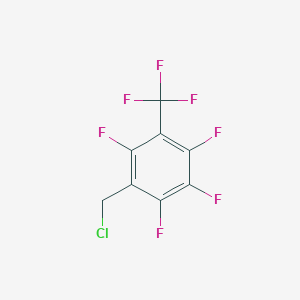
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15051752.png)

